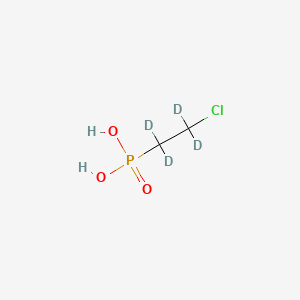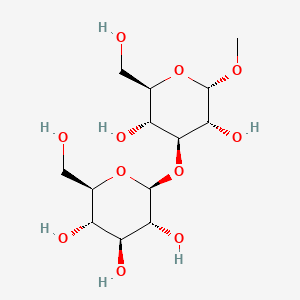
4-Acetaminophen-d3 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetaminophen-d3 Sulfate is a deuterium-labeled metabolite of acetaminophen, commonly known as paracetamol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of acetaminophen and its metabolites in biological samples. The incorporation of deuterium atoms into the acetaminophen molecule allows for precise tracking and measurement during pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The acetylation reaction is typically carried out in a water bath at approximately 85°C, using acetic anhydride and 4-aminophenol as starting materials . The crude acetaminophen is then purified through recrystallization.
Industrial Production Methods
Industrial production of 4-Acetaminophen-d3 Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
4-Acetaminophen-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates.
Reduction: Typically involves the reduction of the nitro group to an amine.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various acetaminophen derivatives, such as N-acetyl-p-benzoquinone imine (NAPQI) during oxidation, which is a known hepatotoxic metabolite .
Scientific Research Applications
4-Acetaminophen-d3 Sulfate is widely used in scientific research for:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Profiling: Identifying and quantifying acetaminophen metabolites in biological samples.
Toxicology: Studying the toxic effects of acetaminophen and its metabolites on liver cells.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and NMR spectroscopy for accurate quantification
Mechanism of Action
The mechanism of action of 4-Acetaminophen-d3 Sulfate is similar to that of acetaminophen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3, in the brain. This inhibition reduces the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen and its deuterium-labeled analogs may interact with the serotonergic and cannabinoid systems, contributing to their analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetaminophen Sulfate: The non-deuterated analog of 4-Acetaminophen-d3 Sulfate.
N-(4-Hydroxyphenyl)acetamide Sulfate-d3 Sodium: Another deuterium-labeled analog used in similar research applications
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and toxicological research, offering insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTYILLPRJOVFY-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670070 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-78-8 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)






![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)


![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)
